molecular formula C6H4F2O B1294556 3,5-Difluorophenol CAS No. 2713-34-0

3,5-Difluorophenol

Cat. No. B1294556
CAS RN: 2713-34-0
M. Wt: 130.09 g/mol
InChI Key: HJSSBIMVTMYKPD-UHFFFAOYSA-N
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Description

3,5-Difluorophenol (35DFP) is a chemical compound that is a derivative of phenol with two fluorine atoms positioned at the 3rd and 5th positions of the aromatic ring. It is a member of the difluorophenols, which are compounds characterized by the presence of two fluorine atoms attached to a phenol moiety. The unique positioning of the fluorine atoms in 3,5-difluorophenol influences its physical, chemical, and spectroscopic properties, making it distinct from its other positional isomers .

Synthesis Analysis

The synthesis of 3,5-difluorophenol derivatives can be achieved through various chemical reactions. For instance, 3,5-difluorophenylacetic acid, a related compound, is synthesized from 3,5-difluoro-bromobenzene by a Grignard reaction with diethyl oxalate, followed by hydrolysis with KOH and reduction with hydrazine hydrate, yielding an overall yield of 68% . This method demonstrates the reactivity of the difluorophenol ring towards organometallic reagents and its potential for further functionalization.

Molecular Structure Analysis

The molecular structure of 3,5-difluorophenol derivatives has been extensively studied using various spectroscopic techniques. For example, the monomeric and dimeric structures of 3,5-difluorophenylboronic acid, a compound closely related to 3,5-difluorophenol, have been characterized by FT-IR, FT-Raman, UV-Vis, 1H and 13C NMR spectroscopy, and quantum chemical calculations . These studies provide insights into the effects of fluorine substitution on the molecular geometry and electronic properties of the phenol ring.

Chemical Reactions Analysis

The reactivity of 3,5-difluorophenol can be inferred from studies on similar difluorophenol compounds. For example, the regioexhaustive functionalization of various difluorophenols, including 3,5-difluorophenol, has been achieved through organometallic intermediates, demonstrating the compound's versatility in chemical synthesis . The presence of fluorine atoms can direct the site of metalation and subsequent reactions, allowing for selective functionalization of the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-difluorophenol are influenced by the presence of the fluorine atoms. The first electronic transition and adiabatic ionization energies of 35DFP have been identified, which are marginally higher than those of other difluorophenol isomers . These properties are crucial for understanding the behavior of 35DFP in various environments and its potential applications in materials science and organic electronics. Additionally, the electronic properties, such as excitation energies, oscillator strength, wavelengths, HOMO and LUMO energies, have been explored using time-dependent density functional theory (TD-DFT), providing a comprehensive understanding of the compound's electronic structure .

Scientific Research Applications

Spectroscopy and Electronic Transition Studies

  • Resonant Two-Photon Ionization and Mass-Analyzed Threshold Ionization Spectroscopy: Research by Peng et al. (2018) investigated the electronic transitions and ionization energies of 3,5-difluorophenol, providing insights into its spectroscopic behavior which is crucial for applications in molecular spectroscopy and photonics (Peng et al., 2018).

Crystallography and Material Science

  • X-ray Crystallographic Study: Shibakami and Sekiya (1994) conducted an X-ray crystallographic study of 3,5-difluorophenol, revealing its unique amphiphilic layer-like arrangement in crystal structure. This information is valuable for understanding the material properties of 3,5-difluorophenol in various applications including material science and engineering (Shibakami & Sekiya, 1994).

Chemical Synthesis and Organic Chemistry

  • Improved Synthesis Methods: Weidner-Wells and Fraga-Spano (1996) described an improved method for the synthesis of derivatives of 3,5-difluorophenol. Such advancements in synthesis methods enhance the efficiency and safety of producing compounds for research and industrial purposes (Weidner-Wells & Fraga-Spano, 1996).

Organometallic Chemistry and Catalysis

  • Regioexhaustive Functionalization through Organometallic Intermediates: A study by Marzi et al. (2004) on the functionalization of difluorophenols, including 3,5-difluorophenol, through organometallic intermediates highlights its role in the development of new compounds and catalytic processes in organic and organometallic chemistry (Marzi, Gorecka, & Schlosser, 2004).

Photonics and Emission Spectroscopy

  • Emission Spectra of Cations in Gaseous Phase: Maier et al. (1980) investigated the emission spectra of the cations of 3,5-difluorophenol in the gaseous phase, which is relevant for applications in photonics and the study of molecular ions (Maier, Marthaler, Mohraz, & Shiley, 1980).

Safety And Hazards

3,5-Difluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSBIMVTMYKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181596
Record name Phenol, 3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenol

CAS RN

2713-34-0
Record name 3,5-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2713-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
M Shibakami, A Sekiya - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) 3,5-Difluorophenol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 50 Part 7 Pages 1152-1154 July 1994 …
Number of citations: 6 scripts.iucr.org
WC Peng, PY Wu, SY Tzeng, WB Tzeng - Chemical Physics Letters, 2018 - Elsevier
The first electronic transition and adiabatic ionization energies of 3,5-difluorophenol (35DFP) have been identified as 37614 cm −1 and 72468 cm −1 , respectively. These energy values …
Number of citations: 3 www.sciencedirect.com
A Innocenti, D Vullo, A Scozzafava… - Bioorganic & medicinal …, 2008 - Elsevier
The inhibition of the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) with three phenols was investigated. Phenol was an effective CA I–IV, IX, XII and XIV inhibitor (K I s of 2.7–11.5…
Number of citations: 205 www.sciencedirect.com
Y Habata, S Akabori - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
Preparation of N-(4',6'-Difluoro-2'-Hydroxybenzyl)-Monoaza-15- Crown-5 and X-ray Crystal Structure of Potassium Thiocyanate Comp Page 1 Preparation of N-(4',6'-Difluoro-2'-…
Number of citations: 5 onlinelibrary.wiley.com
JS Song - Journal of the Korea Academia-Industrial cooperation …, 2006 - koreascience.kr
4-Cyano-3, 5-difluorophenol, useful as intermediate in the manufacturing of liquid crystals, was prepared by the regioselective iodination of 3, 5-difluorophenol to give 4-iodo-3, 5-…
Number of citations: 2 koreascience.kr
JP Maier, L Misev, RH Shiley - Helvetica Chimica Acta, 1980 - Wiley Online Library
Excitation spectra of the cations of pentafluorophenol, 2,3,4‐trifluorophenol, 2,4,5‐trifluorophenol, 2,5‐difluorophenol and 3,5‐difluorophenol have been obtained by pumping the B̃ 2 A…
Number of citations: 8 onlinelibrary.wiley.com
WC Peng, SY Tzeng, WB Tzeng - … Symposium on Molecular …, 2016 - ui.adsabs.harvard.edu
The vibronic, photoionization efficiency, and cation spectra of 3, 5-difluorophenol have been recorded by using the resonant two-photon ionization and mass-analyzed threshold …
Number of citations: 2 ui.adsabs.harvard.edu
杨雷, 刘玉存, 荆苏明 - Chinese Journal of Energetic …, 2020 - energetic-materials.org.cn
Kinetics of Thermal Decomposition of 2,4,6-Trinitro-3,5-Difluorophenol CHINESE JOURNAL OF ENERGETIC MATERIALS Search 中文 Home About Journal Overview Journal Information …
Number of citations: 2 www.energetic-materials.org.cn
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com
I Niculescu-Duvaz, I Scanlon… - Journal of medicinal …, 2004 - ACS Publications
Nine new nitrogen mustard compounds derived from 2,6-difluoro-4-hydroxy- (3a−e) and 2,6-difluoro-4-amino- (4a−d) aniline were synthesized as potential prodrugs. They were …
Number of citations: 37 pubs.acs.org

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